2,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
Anti-inflammatory and Antibacterial Properties : A study on quinoline attached-furan-2(3H)-ones, which are structurally related, demonstrated significant anti-inflammatory and antibacterial activities, with reduced gastro-intestinal toxicity and lipid peroxidation. These compounds showed promising results against Staphylococcus aureus and Escherichia coli, suggesting potential for the development of new therapeutic agents (Alam et al., 2011).
Heterocyclic Derivative Syntheses : Another research focused on palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes to produce various heterocyclic derivatives including tetrahydrofuran, dioxolane, and oxazoline derivatives. These findings have implications for synthesizing compounds with potential pharmacological properties (Bacchi et al., 2005).
Anticancer, Antibacterial, and Anti-inflammatory Activities : N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives have been identified as relevant therapeutic agents with potent activities. These derivatives exhibit a range of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties, highlighting their versatility in scientific research applications (Bonilla-Castañeda et al., 2022).
Chemical Synthesis and Characterization
- Synthetic Routes and Characterization : Research into the synthesis of Naphthalimide derivatives and their fluorescence spectra offers insights into the relationship between chemical structures and spectral properties. Such studies contribute to the understanding of how modifications in chemical structures can influence physical properties, relevant for designing compounds with specific photophysical behaviors (Inada et al., 1972).
Future Directions
The future directions for this compound could involve further exploration of its anti-influenza activity, given its identification as a potent inhibitor of the influenza A H5N1 virus . Further studies could also investigate its structure-activity relationship (SAR) to optimize its anti-influenza properties .
Mechanism of Action
Target of Action
The primary target of this compound is the H5N1 influenza A virus . The H5N1 virus is a subtype of the influenza A virus, which is highly pathogenic and has caused several hundred deaths since 2003 .
Mode of Action
The compound interacts with the H5N1 virus and inhibits its activity. The systematic structure–activity relationship (SAR) studies demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) had significant influence on the anti-influenza activity .
Result of Action
The compound has been shown to have potent inhibitory effects on the H5N1 virus. In particular, 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide 1a showed the best activity against the H5N1 virus with an EC 50 value of 1.25 μM . This suggests that the compound could potentially be used as a novel treatment for H5N1 influenza A virus infections.
properties
IUPAC Name |
2,5-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)furan-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-4-10-26(23,24)21-9-5-6-15-12-16(7-8-18(15)21)20-19(22)17-11-13(2)25-14(17)3/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMMQTXNWLFWHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(OC(=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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